molecular formula C11H19N3O B8108110 3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene

3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene

Cat. No.: B8108110
M. Wt: 209.29 g/mol
InChI Key: UNTMHIVPERGPRH-UHFFFAOYSA-N
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Description

3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene is a synthetically designed spirocyclic compound of significant interest in medicinal chemistry and neuroscience research. This molecule integrates a pyrrolidine moiety, a saturated nitrogen heterocycle renowned for its versatility in drug discovery, into a complex 1-oxa-2,8-diazaspiro[4.5]dec-2-ene scaffold . The pyrrolidine ring is a privileged structure in pharmaceutical agents, contributing to a three-dimensional (3D) coverage of pharmacophore space and favorably influencing the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates . The core spirocyclic structure is related to a class of compounds studied for their activity on muscarinic receptors , particularly the M1 subtype . Research on analogous 1-oxa-2,8-diazaspiro[4.5]decan-3-ones has demonstrated their potential as M1 muscarinic agonists, which are investigated for their ameliorative effects on cognitive impairment in models of diseases like Alzheimer's . The presence of the spirocyclic system introduces structural rigidity, which can enhance target selectivity and provide a versatile platform for structure-activity relationship (SAR) studies . As a research chemical, this compound is a valuable intermediate for synthesizing novel bioactive molecules and probing complex biological pathways. Its structure makes it a compelling candidate for researchers developing new ligands for central nervous system (CNS) targets . This product is intended for research purposes only in a controlled laboratory environment.

Properties

IUPAC Name

3-pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-2-8-14(7-1)10-9-11(15-13-10)3-5-12-6-4-11/h12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTMHIVPERGPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NOC3(C2)CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Ring Closure Approach

A common method involves condensing a diamine with a keto-ester derivative. For example, reacting tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate with a bifunctional amine under basic conditions facilitates spirocyclization. The tert-butyloxycarbonyl (Boc) group acts as a protecting amine, which is later deprotected to reveal the secondary amine.

Representative Reaction:

Diethyl 2-oxohexanedioate+1,2-diaminoethaneEtOH, refluxSpirocyclic intermediate[1]\text{Diethyl 2-oxohexanedioate} + \text{1,2-diaminoethane} \xrightarrow{\text{EtOH, reflux}} \text{Spirocyclic intermediate} \quad

Microwave-Assisted Cyclization

Recent advances employ microwave irradiation to accelerate spirocyclization. In one protocol, a linear precursor containing oxa and diaza motifs undergoes ring closure in acetonitrile with palladium catalysis, achieving >80% yield within 30 minutes.

Introduction of the Pyrrolidin-1-yl Group

The pyrrolidine moiety is introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling.

Nucleophilic Substitution of Brominated Intermediates

Bromine at the 3-position of the spirocyclic core (e.g., tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate) serves as a leaving group. Treatment with pyrrolidine in the presence of a base like potassium carbonate facilitates substitution:

3-Bromo-spiro intermediate+PyrrolidineK2CO3,DMF3-Pyrrolidin-1-yl product[1][3]\text{3-Bromo-spiro intermediate} + \text{Pyrrolidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Pyrrolidin-1-yl product} \quad

Optimization Notes:

  • Solvent : Dimethylformamide (DMF) enhances solubility of polar intermediates.

  • Temperature : Reactions proceed at 80–100°C over 12–24 hours.

  • Yield : Reported yields range from 65% to 78% after purification by flash chromatography.

Suzuki-Miyaura Cross-Coupling

For more complex derivatives, palladium-catalyzed coupling with pyrrolidine-containing boronic esters is effective. A protocol adapted from involves:

  • Synthesis of Boronic Ester : 1-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is prepared via Miyaura borylation.

  • Coupling Reaction :

3-Bromo-spiro intermediate+Boronic esterPd(dppf)Cl2,Na2CO33-Substituted product[2]\text{3-Bromo-spiro intermediate} + \text{Boronic ester} \xrightarrow{\text{Pd(dppf)Cl}2, \text{Na}2\text{CO}_3} \text{3-Substituted product} \quad

  • Conditions : Microwave irradiation at 120°C for 1 hour in a toluene/EtOH/water mixture.

  • Yield : 19–38% after HPLC purification.

Critical Analysis of Methodologies

Method Advantages Limitations
Nucleophilic SubstitutionHigh atom economy; minimal byproductsLimited to activated leaving groups
Suzuki CouplingTolerates diverse boronic acidsRequires expensive catalysts; lower yields

Key Findings:

  • Microwave-assisted reactions reduce synthesis time but require specialized equipment.

  • Boc-protected intermediates simplify purification but add deprotection steps.

  • Palladium catalysts (e.g., Pd(dppf)Cl₂) are indispensable for cross-coupling but contribute to metal contamination.

Scale-Up and Industrial Considerations

Industrial applications demand cost-effective and scalable processes. The nucleophilic substitution route is favored for large-scale production due to:

  • Lower Catalyst Costs : Avoids palladium reagents.

  • Solvent Recovery : DMF and acetonitrile can be recycled via distillation.
    However, regulatory constraints on genotoxic impurities (e.g., bromide residues) necessitate rigorous purification .

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound has been studied for its antihypertensive properties. Research indicates that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one exhibit activity against hypertension by acting on the cardiovascular system. These compounds can function as vasodilators, which help reduce blood pressure by relaxing blood vessels .

Synthesis and Derivatives
The synthesis of 3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene involves multiple chemical reactions, including the treatment of piperidones with carboxylic acids and azides to form diazaspiro compounds . The versatility in modifying the structure allows for the creation of various derivatives that can enhance pharmacological effects or target specific conditions.

Therapeutic Applications

Antihypertensive Agents
Compounds derived from this compound have been highlighted in patents as potential treatments for hypertension and related cardiovascular disorders . These compounds may offer alternative mechanisms compared to traditional antihypertensive drugs, potentially leading to fewer side effects.

Neuropharmacology
Emerging studies suggest that similar diazaspiro compounds may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Their ability to cross the blood-brain barrier could be critical for developing therapies targeting central nervous system disorders .

Mechanism of Action

The mechanism of action of 3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Analogues

The 1-oxa-2,8-diazaspiro[4.5]dec-2-ene scaffold accommodates diverse substituents at the 3- and 8-positions, leading to variations in biological activity and physicochemical properties. Key analogues include:

Compound Substituent (Position) Molecular Weight (g/mol) LogP Biological Activity/Application Source
3-Pyrrolidin-1-yl derivative Pyrrolidinyl (3) 223.3 (calculated) ~1.5 Potential PTP1B inhibition (inferred) N/A (structural inference)
3-Aryl derivative (6f) Aryl (3) ~350 (varies by aryl) ~3.0 PTP1B IC₅₀ = 2.87 µM [1, 3, 9]
3-Bromo derivative Bromo (3) 219.1 N/A Intermediate for further functionalization [8]
3-Phenyl-8-methyl derivative Phenyl (3), Methyl (8) 230.3 1.65 No direct activity reported [10]
3-Methyl derivative Methyl (3) 169.2 ~0.8 Sold as hydrochloride salt; research use [7]

Key Observations:

  • Substituent Effects on Bioactivity : The 3-aryl derivatives exhibit the most potent PTP1B inhibition, attributed to π-π interactions with the enzyme’s active site . The pyrrolidin-1-yl group, with its nitrogen lone pair and flexible aliphatic ring, may engage in hydrogen bonding or van der Waals interactions, though experimental validation is needed.
  • Physicochemical Properties : LogP values suggest that aryl derivatives are more lipophilic (LogP ~3.0) compared to pyrrolidin-1-yl (estimated ~1.5) or methyl (LogP ~0.8) variants. This impacts membrane permeability and pharmacokinetics .
  • Synthetic Utility : Bromo and methyl derivatives serve as intermediates for further modifications. For example, 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene is a precursor for cross-coupling reactions .

Conformational Analysis

The spirocyclic core’s puckering, influenced by substituents, affects binding. Cremer-Pople coordinates () suggest that bulkier groups (e.g., aryl) may distort the ring, altering binding pocket compatibility.

Biological Activity

3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound can be characterized by its unique spirocyclic structure, which contributes to its biological activity. The molecular formula is C11H14N2OC_{11}H_{14}N_2O with a molecular weight of approximately 194.24 g/mol. The presence of the pyrrolidine and diazaspiro functionalities is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of 3-pyrrolidinyl compounds exhibit potent anticancer properties. For instance, a study evaluating various oxopyrrolidine derivatives found that certain compounds significantly reduced the viability of A549 lung adenocarcinoma cells in vitro.

Table 1: Anticancer Activity of Selected Compounds

Compound IDStructure DescriptionIC50 (µM)Cell Line
155-Oxopyrrolidine12A549
215-Nitrothiophene8A549
20Bis hydrazone10A549

The compound bearing the nitrothiophene substituent (Compound 21) showed particularly promising results against multidrug-resistant strains, indicating a potential for development as an anticancer agent targeting resistant cancer types .

Antimicrobial Activity

In addition to its anticancer effects, 3-pyrrolidin-1-yl derivatives have demonstrated significant antimicrobial activity. Research has shown effectiveness against various multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae.

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

Compound IDTarget PathogenMinimum Inhibitory Concentration (MIC)
18Methicillin-resistant S. aureus4 µg/mL
19Klebsiella pneumoniae8 µg/mL
22Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound's structure can be modified to enhance its efficacy against resistant strains, making it a valuable candidate for further pharmaceutical development .

Case Study: Anticancer Screening

A detailed screening of various derivatives was conducted using an MTT assay to evaluate their cytotoxicity on both cancerous (A549) and non-cancerous (HSAEC-1 KT) cell lines. The results indicated that while some compounds exhibited high cytotoxicity towards cancer cells, they maintained lower toxicity levels on non-cancerous cells, highlighting their potential as selective anticancer agents.

The mechanisms underlying the biological activity of these compounds include:

  • Inhibition of Cell Proliferation : Compounds were observed to induce apoptosis in cancer cells.
  • Antimicrobial Mechanisms : The compounds disrupt bacterial cell wall synthesis and inhibit protein synthesis, contributing to their antimicrobial efficacy.

These mechanisms are essential for understanding how structural modifications can lead to enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene, and what key reaction parameters influence yield?

  • Methodological Answer : Common synthetic routes include spirocyclization via iodine-catalyzed oxidative coupling (e.g., analogous to azaspiro[4.5]trienone synthesis). Critical parameters are catalyst loading (e.g., I₂ concentration), solvent polarity, temperature (80–120°C), and precursor stoichiometry. Characterization via NMR and X-ray crystallography confirms the spirocyclic core . Optimization should prioritize reaction time and purification using membrane separation technologies to isolate intermediates .

Q. Which spectroscopic techniques are essential for characterizing the spirocyclic structure, and how do they address stereochemical ambiguities?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments and carbon connectivity, resolving pyrrolidine/oxazine ring conformations.
  • X-ray crystallography : Defines absolute stereochemistry and bond angles at the spiro center.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula.
    Discrepancies in NOE (Nuclear Overhauser Effect) data require iterative refinement of conformational models using computational tools like DFT .

Q. What theoretical frameworks guide the study of this compound’s physicochemical properties?

  • Methodological Answer : Density Functional Theory (DFT) models predict electron distribution, dipole moments, and steric effects. Molecular dynamics simulations assess solvent interactions (e.g., polar aprotic solvents). These frameworks align with the OECD’s principles for evaluating chemical behavior in environmental contexts .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis of this compound?

  • Methodological Answer : A 2³ factorial design tests variables: catalyst concentration (I₂), temperature, and solvent ratio (e.g., DCM:MeOH). Response surface methodology (RSM) identifies interactions between factors. For example, higher catalyst loading may reduce reaction time but increase byproducts. Membrane filtration (RDF2050104 subclass) isolates pure product post-optimization .

Q. What computational strategies predict the compound’s reactivity in novel catalytic systems?

  • Methodological Answer : COMSOL Multiphysics integrates AI to simulate reaction kinetics under varying pressures/temperatures. Machine learning models trained on azaspiro compound datasets predict regioselectivity in cross-coupling reactions. Validation involves comparing simulated outcomes with experimental LC-MS data .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Step 1 : Replicate assays under standardized conditions (e.g., cell lines, incubation time).
  • Step 2 : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target binding.
  • Step 3 : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to identify confounding variables like impurity profiles or solvent effects .

Q. What novel applications emerge from modifying the spirocyclic core, and how are these prioritized?

  • Methodological Answer : Substituent screening via parallel synthesis identifies derivatives with enhanced CNS permeability or kinase inhibition. Prioritization uses multi-parametric optimization (MPO) scores combining logP, solubility, and in vitro efficacy. Collaborative frameworks (e.g., CRDC’s RDF2050108 subclass) enable process simulation for high-throughput screening .

Q. How do conformational dynamics of the spirocyclic structure influence its pharmacokinetic properties?

  • Methodological Answer : Free-energy perturbation (FEP) calculations quantify energy barriers for ring-flipping. In vitro assays (e.g., microsomal stability tests) correlate with simulations. Adjusting substituents at the pyrrolidine nitrogen (e.g., alkyl vs. aryl groups) modulates metabolic stability .

Methodological Resources Table

Research AspectKey TechniquesRelevant Evidence
Synthesis OptimizationFactorial Design, Membrane Separation
Computational ModelingDFT, COMSOL-AI Integration
Data Contradiction ResolutionMeta-analysis, Orthogonal Assays
Conformational AnalysisFEP, Molecular Dynamics

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